molecular formula C8H3BrN2S B13927939 6-bromo-7-Benzothiazolecarbonitrile

6-bromo-7-Benzothiazolecarbonitrile

Cat. No.: B13927939
M. Wt: 239.09 g/mol
InChI Key: RDLRPNDGVYPSDR-UHFFFAOYSA-N
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Description

6-Bromo-7-Benzothiazolecarbonitrile is an organic compound with the molecular formula C8H3BrN2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-Benzothiazolecarbonitrile typically involves the bromination of benzothiazole derivatives. One common method is the bromination of 7-Benzothiazolecarbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-Benzothiazolecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-7-Benzothiazolecarbonitrile derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-7-Benzothiazolecarbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-Benzothiazolecarbonitrile is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

IUPAC Name

6-bromo-1,3-benzothiazole-7-carbonitrile

InChI

InChI=1S/C8H3BrN2S/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,4H

InChI Key

RDLRPNDGVYPSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)C#N)Br

Origin of Product

United States

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